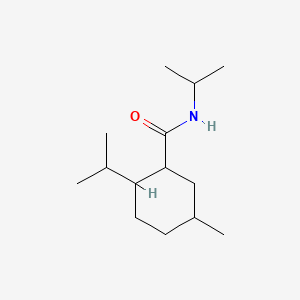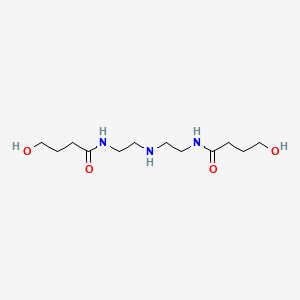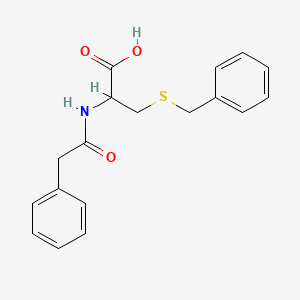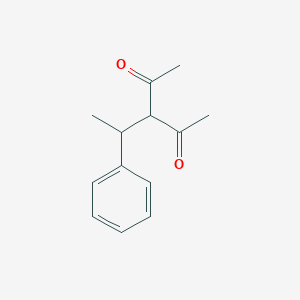
3-(1-Phenylethyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)pentane-2,4-dione typically involves the reaction of acetylacetone with 1-phenylethanol or styrene in the presence of a catalyst. One common method employs solid acid zeolites (HY and Hβ) as catalysts, which facilitate the nucleophilic addition/substitution reactions . The reaction conditions often include heating the mixture in a boiling water bath for a specified period, followed by filtration to separate the catalyst .
Industrial Production Methods
The use of zeolites or other solid acid catalysts would be advantageous due to their reusability and efficiency in promoting the desired reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of 3-(1-phenylethyl)pentane-2,4-diol.
Substitution: Formation of various substituted phenylethyl derivatives.
Scientific Research Applications
3-(1-Phenylethyl)pentane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Phenylethyl)pentane-2,4-dione involves its interaction with various molecular targets. In enzyme inhibition studies, the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The keto-enol tautomerism of the compound also plays a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione (Acetylacetone): A simpler diketone without the phenylethyl group.
3-Methylpentane-2,4-dione: A derivative with a methyl group instead of a phenylethyl group.
3-Benzylpentane-2,4-dione: A derivative with a benzyl group instead of a phenylethyl group.
Uniqueness
3-(1-Phenylethyl)pentane-2,4-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various substitution reactions and increases its potential as a ligand in coordination chemistry .
Properties
CAS No. |
5186-08-3 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-9(12-7-5-4-6-8-12)13(10(2)14)11(3)15/h4-9,13H,1-3H3 |
InChI Key |
GIOIDOXUOMTSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



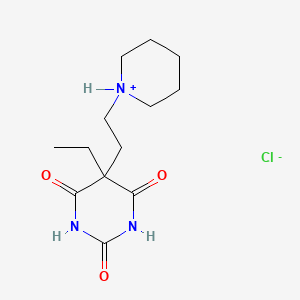

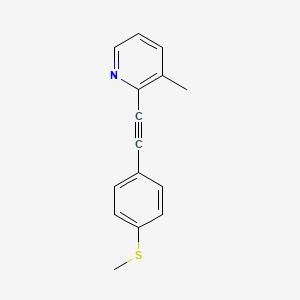
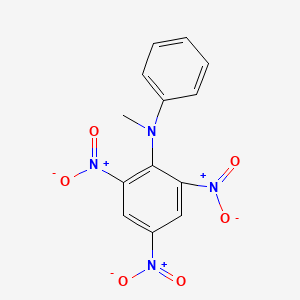


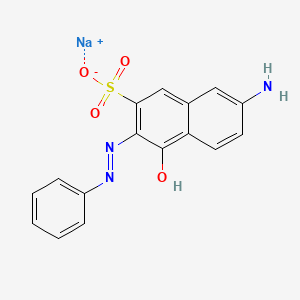
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
